molecular formula C14H13NO2 B1299973 Methyl 4'-amino[1,1'-biphenyl]-4-carboxylate CAS No. 5730-76-7

Methyl 4'-amino[1,1'-biphenyl]-4-carboxylate

Cat. No. B1299973
CAS RN: 5730-76-7
M. Wt: 227.26 g/mol
InChI Key: KKPVZEJEFMQVSQ-UHFFFAOYSA-N
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Description

Methyl 4'-amino[1,1'-biphenyl]-4-carboxylate is a compound that belongs to the class of organic compounds known as biphenyl derivatives. These compounds are characterized by a structure that includes two benzene rings connected by a single bond, with various substituents attached to the rings. The specific compound has an amino group on one of the phenyl rings and a carboxylate ester group on the other, making it a potentially interesting candidate for various chemical applications, including the development of optical sensors and pharmaceuticals .

Synthesis Analysis

The synthesis of related biphenyl derivatives often involves cross-coupling reactions, such as the Suzuki-Miyaura coupling, followed by additional functionalization steps. For instance, the synthesis of a related compound, methyl 2'-aminobiphenyl-4-carboxylate, was achieved through such a coupling followed by a regioselective nitration, demonstrating the potential for selective functionalization of the biphenyl core . Although the specific synthesis of this compound is not detailed in the provided papers, the methodologies described could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of biphenyl derivatives is crucial for their chemical properties and reactivity. For example, the crystal structure of a related compound, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, was determined using single-crystal X-ray diffraction, revealing an intramolecular N–H…O hydrogen bond that contributes to the stability of the molecule . This type of analysis is essential for understanding the three-dimensional conformation and potential interaction sites of this compound.

Chemical Reactions Analysis

Biphenyl derivatives can undergo various chemical reactions, including nitration, reduction, and catalytic transformations. The regioselective nitration of methyl 2'-aminobiphenyl-4-carboxylate to produce a fluorescent chloride sensor is an example of the chemical reactivity of such compounds . Additionally, the synthesis of methyl 4-aminopyrrole-2-carboxylates from 5-methoxyisoxazoles and pyridinium ylides using a relay catalytic cascade reaction indicates the versatility of biphenyl derivatives in complex chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of biphenyl derivatives are influenced by their molecular structure. For instance, the presence of an amino group can enhance the solubility in polar solvents and enable the formation of hydrogen bonds, as seen in the crystal structure analysis . The optical properties, such as fluorescence, can also be tuned by the introduction of specific substituents, which is valuable for sensor applications . The thermal stability of these compounds can be assessed through techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA), providing insights into their potential applications under various conditions .

Scientific Research Applications

Fluorescent Chloride Sensor

Methyl 2′-aminobiphenyl-4-carboxylate, a derivative of Methyl 4'-amino[1,1'-biphenyl]-4-carboxylate, has been synthesized and used as an optical chloride sensor. This compound, when synthesized through Suzuki-Miyaura cross-coupling and subsequent selective nitration, exhibits a change in emission color from blue to green in the presence of chloride ions. This property is explored using various spectroscopic techniques, making it valuable for chloride sensing applications (Das, Mohar, & Bag, 2021).

Conformational Studies in Peptides

This compound derivatives have been synthesized for use in peptide and peptoid conformation elucidation studies. These derivatives are designed to limit the conformational flexibility of the side chain, which is vital in studying peptide structures (Horwell, Nichols, Ratcliffe, & Roberts, 1994).

Synthesis of Organic Ligands for Metal-Organic Frameworks

Derivatives of this compound are used in synthesizing organic ligands for metal-organic frameworks (MOFs). The synthesis involves multiple steps, including iodination, ester formation, and ring closure. These compounds are crucial in the field of MOFs due to their structural and functional properties (Ardeleanu et al., 2018).

Anticonvulsant Properties

Some derivatives of this compound have been studied for their anticonvulsant properties. These studies involve understanding the crystal structures and hydrogen bonding patterns, which are crucial in the design of anticonvulsant drugs (Kubicki, Bassyouni, & Codding, 2000).

Safety and Hazards

The safety data sheet for a similar compound, Methyl 4-aminobenzoate, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Biochemical Analysis

Biochemical Properties

Methyl 4’-amino[1,1’-biphenyl]-4-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The interaction between Methyl 4’-amino[1,1’-biphenyl]-4-carboxylate and cytochrome P450 can lead to the formation of reactive intermediates that may participate in further biochemical reactions .

Cellular Effects

Methyl 4’-amino[1,1’-biphenyl]-4-carboxylate has been shown to affect various types of cells and cellular processes. In particular, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, Methyl 4’-amino[1,1’-biphenyl]-4-carboxylate can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell growth and differentiation .

Molecular Mechanism

The molecular mechanism of action of Methyl 4’-amino[1,1’-biphenyl]-4-carboxylate involves its interactions with various biomolecules. At the molecular level, this compound can bind to enzymes and proteins, leading to inhibition or activation of their activity. For instance, Methyl 4’-amino[1,1’-biphenyl]-4-carboxylate can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 4’-amino[1,1’-biphenyl]-4-carboxylate can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that Methyl 4’-amino[1,1’-biphenyl]-4-carboxylate can undergo degradation under certain conditions, leading to the formation of degradation products that may have different biological activities .

Dosage Effects in Animal Models

The effects of Methyl 4’-amino[1,1’-biphenyl]-4-carboxylate can vary with different dosages in animal models. Studies have shown that low doses of this compound can have beneficial effects on cellular function, while high doses may lead to toxic or adverse effects . For example, at low doses, Methyl 4’-amino[1,1’-biphenyl]-4-carboxylate may enhance cellular signaling and metabolic activity, whereas at high doses, it may cause cellular damage and apoptosis.

Metabolic Pathways

Methyl 4’-amino[1,1’-biphenyl]-4-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. One of the key enzymes involved in the metabolism of this compound is cytochrome P450, which catalyzes its oxidation and subsequent conversion to reactive intermediates . These intermediates can participate in further biochemical reactions, leading to the formation of metabolites that may have distinct biological activities.

Transport and Distribution

The transport and distribution of Methyl 4’-amino[1,1’-biphenyl]-4-carboxylate within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, facilitating its entry into cells and subsequent distribution to different cellular compartments .

Subcellular Localization

Methyl 4’-amino[1,1’-biphenyl]-4-carboxylate exhibits specific subcellular localization, which can influence its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, Methyl 4’-amino[1,1’-biphenyl]-4-carboxylate may be localized to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular energy production.

properties

IUPAC Name

methyl 4-(4-aminophenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-17-14(16)12-4-2-10(3-5-12)11-6-8-13(15)9-7-11/h2-9H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPVZEJEFMQVSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353275
Record name Methyl 4'-amino[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5730-76-7
Record name Methyl 4'-amino[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Aminobiphenyl-4-carboxylic acid methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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